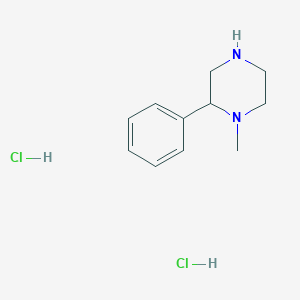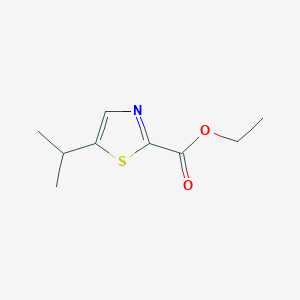
1-Methyl-2-phenylpiperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Methyl-2-phenylpiperazine dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2O and a molecular weight of 267.20 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-2-phenylpiperazine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperazine with phenyl chloride under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process .
化学反応の分析
Types of Reactions
1-Methyl-2-phenylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
科学的研究の応用
1-Methyl-2-phenylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 1-Methyl-2-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
1-Methyl-2-phenylpiperazine dihydrochloride can be compared with other similar compounds, such as:
- 3-Methyl-1-phenylpiperazine hydrochloride
- 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride
- 1-Methyl-3-phenylpiperazine
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities .
特性
CAS番号 |
1185293-45-1 |
|---|---|
分子式 |
C11H17ClN2 |
分子量 |
212.72 g/mol |
IUPAC名 |
1-methyl-2-phenylpiperazine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-13-8-7-12-9-11(13)10-5-3-2-4-6-10;/h2-6,11-12H,7-9H2,1H3;1H |
InChIキー |
VKGGPEQUAFQYCN-UHFFFAOYSA-N |
SMILES |
CN1CCNCC1C2=CC=CC=C2.Cl.Cl |
正規SMILES |
CN1CCNCC1C2=CC=CC=C2.Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3364705.png)


![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3364728.png)



![[3-(Prop-2-yn-1-yloxy)phenyl]methanamine](/img/structure/B3364761.png)
![2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3364769.png)




